molecular formula C19H24ClNO B1442612 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220031-69-5

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Cat. No.: B1442612
CAS No.: 1220031-69-5
M. Wt: 317.9 g/mol
InChI Key: LJPBOYORTIAKSQ-UHFFFAOYSA-N
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Description

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making them one of the most important building blocks for designing bioactive molecules . This compound serves as a critical molecular building block and key intermediate in the sophisticated multi-step synthesis of complex target molecules . While specific biological data for this compound is not widely published, its structure suggests potential for development across multiple therapeutic areas. Piperidine derivatives are prevalent in a wide range of pharmacological applications, including central nervous system (CNS) agents, and the structural features of this compound align with those used in neurological research . For instance, related piperidine-based structures are found in synthetic pathways for known active pharmaceutical ingredients, highlighting the value of such intermediates . Researchers utilize this chemical as a versatile scaffold to create novel compounds for screening against various biological targets, leveraging the piperidine ring's role in enhancing drug-like properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-8-16(9-3-1)18-11-4-5-12-19(18)21-15-13-17-10-6-7-14-20-17;/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBOYORTIAKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Biphenyl Ether Intermediate

The biphenyl moiety is typically introduced via the formation of a biphenyl ether, specifically 2-([1,1'-biphenyl]-2-yloxy)methyl or related derivatives. Recent advances in biphenyl synthesis include:

  • Cross-coupling reactions such as the reaction of aryl halides with lithium arylboronates catalyzed by iron or cobalt complexes, enabling efficient formation of biphenyl structures with high selectivity and scalability.

  • Mechanochemical synthesis has been demonstrated as a sustainable and solvent-minimized method for preparing biphenyl-containing epoxides, which serve as key intermediates. For example, 2-(([1,1′-Biphenyl]-2-yloxy)methyl)oxirane was synthesized with an 83% yield using a mechanochemical approach involving epichlorohydrin and potassium carbonate.

Purification and Salt Formation

  • The final hydrochloride salt is obtained by acidification of the free base with hydrochloric acid, followed by crystallization or precipitation from suitable solvents.

  • Purification methods include vacuum distillation, recrystallization, and filtration to remove impurities such as disubstituted by-products and unreacted starting materials.

  • Industrially, the process is optimized for cost-effectiveness and environmental friendliness by recycling solvents and by-products such as piperazine dihydrochloride and minimizing the use of hazardous reagents.

Representative Preparation Procedure (Adapted from Patent and Literature Data)

Step Reagents & Conditions Description Outcome
1 React piperidine with hydrochloric acid in water, reflux 1 hour, cool to 10–12 °C Formation of piperidine hydrochloride salt Isolated piperidine hydrochloride salt (solid)
2 React piperidine hydrochloride with 2-(2-chloroethoxy)ethanol in ethanol solvent, 40 °C, 2 hours Nucleophilic substitution to form 2-[2-(hydroxyethoxy)ethyl]piperidine intermediate Reaction mixture containing intermediate
3 Filter to remove piperazine dihydrochloride by-product, evaporate solvent under reduced pressure Purification of intermediate Crude intermediate product
4 Vacuum distillation at ~90 °C to purify intermediate Obtain high-purity intermediate Pure 2-[2-(hydroxyethoxy)ethyl]piperidine
5 React biphenyl ether intermediate (e.g., 2-([1,1'-biphenyl]-2-yloxy)methyl epoxide) with piperidine derivative under mechanochemical or reflux conditions Coupling to form 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine Crude product
6 Acidify with HCl, crystallize, filter, dry at 70 °C Formation of hydrochloride salt Pure 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Research Findings and Optimization Notes

  • Mechanochemical synthesis reduces reaction times significantly (from hours to under 2 hours) and minimizes solvent use, improving environmental impact and yield (up to 85–88% for intermediates).

  • The use of polar solvents such as ethanol facilitates nucleophilic substitution reactions, with reaction temperatures around 40 °C being optimal for balancing reaction rate and side product formation.

  • Recycling of by-products such as piperazine dihydrochloride is feasible and reduces waste and cost.

  • Purification by vacuum distillation and recrystallization leads to high-purity products suitable for pharmaceutical applications.

  • Alkylation of phenols with dibromoalkanes followed by coupling with piperidine derivatives is a well-established route to generate the key phenoxyalkyl intermediates.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Piperidine hydrochloride formation Reflux in water, 1 h, cooled to 10–12 °C Isolate solid salt by filtration
Alkylation solvent Ethanol, polar solvent 2.4 times weight of alkyl halide
Alkylation temperature 40 °C, 2 h Optimal for substitution reaction
Mechanochemical milling 30 Hz, PTFE jar, stainless steel ball Reduces solvent use and reaction time
Purification Vacuum distillation at ~90 °C Removes impurities, yields pure product
Final salt formation Acidification with HCl, crystallization Produces hydrochloride salt
Yield 65–88% (intermediates and final product) High yields with optimized methods

Chemical Reactions Analysis

Types of Reactions

2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Research :
This compound has been explored for its potential pharmacological effects, particularly in the context of neuropharmacology. Studies indicate that compounds with piperidine structures often exhibit activity at neurotransmitter receptors, which could imply potential uses in treating neurological disorders.

Case Study Example :
A study investigated the impact of piperidine derivatives on dopamine receptors, revealing promising results for developing treatments for conditions like schizophrenia and Parkinson's disease. The biphenyl moiety may enhance receptor binding affinity and selectivity, leading to more effective therapeutic agents.

Cosmetic Formulations

Topical Applications :
The compound has been evaluated for its role in cosmetic formulations, especially in products aimed at skin health. Its properties may contribute to the stability and efficacy of topical applications.

Research Findings :
A recent investigation into cosmetic formulations highlighted the importance of ingredient interactions and their effects on skin hydration and irritation. The inclusion of 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride was noted to improve the sensory attributes of creams while maintaining safety profiles through rigorous testing protocols.

Toxicological Studies

Safety Assessments :
Given its classification as an irritant, extensive toxicological studies are essential to evaluate the safety of this compound in both pharmaceutical and cosmetic applications.

Case Study Example :
Research conducted on various piperidine derivatives included assessments of skin irritation through in vivo models, demonstrating that formulations containing this compound could be optimized to minimize adverse effects while maximizing therapeutic benefits.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryNeuropharmacological potentialEnhances receptor binding; potential for CNS drugs
Cosmetic FormulationsStability and efficacy in topical productsImproves sensory attributes; safe formulations
Toxicological StudiesSafety assessments for irritancyRequires optimization to reduce irritation risk

Mechanism of Action

The mechanism of action of 2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Biological Activity Source
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine HCl Biphenyl ether C19H22ClNO Not explicitly reported (inferred CNS/microbial)
2-[2-(propan-2-yloxy)ethyl]piperidine HCl Isopropoxy C10H22ClNO Not reported; physicochemical focus
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl Dichlorophenoxy C13H16Cl3NO High toxicity (GHS hazard data)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl Biphenyl ether (pyrrolidine) C17H18ClNO Not reported; structural analog with 5-membered ring

Key Observations :

  • Substituent Impact: The biphenyl group in the target compound increases molecular weight (C19H22ClNO) and lipophilicity compared to smaller substituents like isopropoxy (C10H22ClNO) . This may enhance blood-brain barrier penetration or microbial membrane interaction.
  • Toxicity: The dichlorophenoxy analog (C13H16Cl3NO) exhibits higher toxicity, as indicated by safety data sheets requiring specific first-aid measures for inhalation exposure . Chlorine atoms likely contribute to reactive intermediates or environmental persistence.
  • Ring System : Replacing piperidine with pyrrolidine (five-membered ring) reduces ring strain but may alter receptor binding due to differences in conformational flexibility and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molar Mass (g/mol) Storage Conditions Sensitivity
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine HCl 315.84 Likely room temperature* Unknown
2-[2-(propan-2-yloxy)ethyl]piperidine HCl 207.74 Room temperature Irritant
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl 308.63 Not reported Hazardous

Key Observations :

  • The isopropoxy analog (207.74 g/mol) is labeled as an irritant, while the dichlorophenoxy derivative requires stringent safety protocols .

Biological Activity

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride, with the CAS number 1220031-69-5, is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible therapeutic applications, particularly in cancer treatment and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₄ClNO, which includes a biphenyl moiety that enhances its biological interactions. The presence of the piperidine ring contributes to its pharmacological properties.

PropertyValue
Molecular Weight317.86 g/mol
CAS Number1220031-69-5
IUPAC Name2-(2-(biphenyl-2-yloxy)ethyl)piperidine hydrochloride
Hazard InformationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is hypothesized that the biphenyl group enhances binding affinity to specific sites, potentially modulating receptor activity or inhibiting enzyme functions critical in disease pathways.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related piperidine compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The biphenyl moiety may enhance these effects by improving the compound's interaction with cellular targets involved in tumor progression.

Case Study:
A study evaluating similar piperidine derivatives reported improved cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism was linked to apoptosis induction and interference with cell cycle regulation .

Neurological Implications

Piperidine derivatives are also explored for their potential as neuroprotective agents. The modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, suggests that this compound could play a role in treating psychiatric disorders or neurodegenerative diseases.

Research Findings:
In vitro studies have indicated that compounds with similar structures can act as selective antagonists for serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Comparative Analysis with Similar Compounds

CompoundActivityNotes
4-(2-Chloroethyl)piperidine hydrochlorideModerate anticancer activityLacks biphenyl moiety
4-(2-Methoxyethyl)piperidine hydrochlorideLow neuroactivityLess potent than biphenyl variant
4-(2-Hydroxyethyl)piperidine hydrochlorideAntioxidant propertiesDifferent mechanism of action

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing piperidine derivatives with aryloxyethyl substituents, and how are reaction conditions optimized?

  • Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with brominated intermediates (e.g., 2-([1,1'-biphenyl]-2-yloxy)ethyl bromide) under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound . Purification often involves recrystallization or column chromatography. Optimization focuses on solvent polarity, temperature, and stoichiometry to maximize yield and minimize byproducts like unreacted starting materials or dimerization products .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine ring conformation and aryloxyethyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling hydrochloride salts of piperidine derivatives in laboratory settings?

  • Methodology : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particles. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage requires airtight containers in cool, dry conditions (≤25°C) away from oxidizers .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments to study structure-activity relationships (SAR) for this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., GPCRs or enzymes). These models inform SAR studies by prioritizing substituents (e.g., biphenyl vs. phenyl groups) for synthesis and testing .

Q. What strategies resolve contradictions in reported biological activity data across studies, such as varying IC₅₀ values?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric) is essential. Meta-analysis of published data should account for purity (>95% by HPLC), solvent effects (DMSO tolerance in cell cultures), and statistical significance (p < 0.05, n ≥ 3). Reproducibility is confirmed via independent replication .

Q. How is stability profiling conducted under varying storage conditions, and what degradation products are monitored?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition. Degradation is tracked via LC-MS to identify byproducts (e.g., hydrolyzed piperidine rings or oxidized biphenyl groups). Kinetic modeling (Arrhenius equation) predicts shelf life, while excipient compatibility studies optimize formulation for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

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